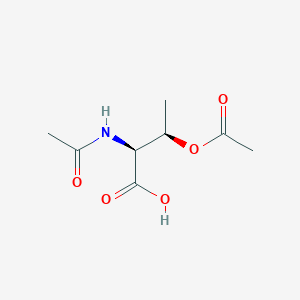

Acetyl-O-acetyl-L-threonine

Beschreibung

Acetyl-O-acetyl-L-threonine is a chemically modified derivative of the amino acid L-threonine. It features two acetyl groups: one attached to the amino group (N-acetyl) and another to the hydroxyl oxygen (O-acetyl). This dual acetylation alters its physicochemical properties, such as solubility, stability, and reactivity, making it distinct from its parent compound and other threonine derivatives. The compound's stereochemistry is critical, with configurations such as 1R, 2R, 4S, 6S, 7R, 9S, 30S identified in synthesized derivatives .

Eigenschaften

CAS-Nummer |

137197-06-9 |

|---|---|

Molekularformel |

C8H13NO5 |

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

(2S,3R)-2-acetamido-3-acetyloxybutanoic acid |

InChI |

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)/t4-,7+/m1/s1 |

InChI-Schlüssel |

FHYSLJXFHVWFLV-FBCQKBJTSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C)OC(=O)C |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)C)OC(=O)C |

Synonyme |

Acetyl-O-acetyl-L-threonine; 137197-06-9; AC1ODW4P; SCHEMBL8847352; CTK8E5616; ZINC2575102; AKOS025294429; RT-011185; (2S,3R)-2-acetamido-3-acetyloxybutanoicacid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: N-Acetyl-L-Threonine vs. O-Acetyl-L-Threonine

Both N-acetyl-L-threonine and O-acetyl-L-threonine share the molecular formula C₆H₁₁NO₄ (161.16 g/mol) but differ in acetylation sites:

- N-Acetyl-L-threonine (CAS 17093-74-2): The acetyl group is on the amino group, as shown in its SMILES notation: C([C@@H](NC(C)=O)[C@H](O)C)(=O)O .

- O-Acetyl-L-threonine (CAS 519156-32-2): The acetyl group is on the hydroxyl oxygen, with the formula C₆H₁₁NO₄·HCl (197.62 g/mol when hydrochloride) .

Key Differences :

- Solubility : O-acetyl derivatives are generally more lipophilic due to esterification, enhancing membrane permeability.

- Enzymatic Reactivity : N-acetylated forms are metabolized by deacetylases, while O-acetylated forms may interact with esterases.

Diacetylated Derivative: Acetyl-O-acetyl-L-Threonine

This compound (C₈H₁₃NO₅, 203.19 g/mol) combines both N- and O-acetyl groups. Its synthesis involves reactions with fluorinated reagents like FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) to confirm stereochemistry . Applications include biochemical research as a stable intermediate or substrate for enzymatic studies.

Peptide Derivatives

Alanylthreonine (Ala-Thr)

It serves as a protein-building block rather than a modified amino acid .

N-Acetyl-L-alanyl-L-methionyl-L-valylglycyl-L-threonine

A complex peptide (C₂₁H₃₇N₅O₈S, 519.61 g/mol) with an N-acetyl group. Its larger size and sulfur-containing methionine residue enable diverse interactions, such as disulfide bonding in proteins .

Therapeutic Derivatives

- L-Threonine (C₄H₉NO₃, 119.12 g/mol): Used clinically for conditions like amyotrophic lateral sclerosis (ALS) under the trade name Threostat .

- For example, acetyl-salicylate derivatives (e.g., Aspégic) highlight the role of acetylation in enhancing drug delivery .

Data Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Acetylation Site(s) | Key Applications/Properties |

|---|---|---|---|---|

| L-Threonine | C₄H₉NO₃ | 119.12 | None | Protein synthesis, ALS treatment |

| N-Acetyl-L-threonine | C₆H₁₁NO₄ | 161.16 | N-acetyl | Metabolic studies, research |

| O-Acetyl-L-threonine | C₆H₁₁NO₄·HCl | 197.62 | O-acetyl | Enzyme substrate, lipophilic agent |

| Acetyl-O-acetyl-L-threonine | C₈H₁₃NO₅ | 203.19 | N- and O-acetyl | Biochemical intermediate |

| Alanylthreonine (Ala-Thr) | C₇H₁₄N₂O₄ | 190.20 | None (dipeptide) | Protein component |

| N-Acetyl-L-alanyl-L-methionyl-... | C₂₁H₃₇N₅O₈S | 519.61 | N-acetyl (peptide chain) | Peptide synthesis, structural studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.